molecular formula C20H18N2O3S B8298913 Ethyl 2-diphenylmethylaminothiazol-4-ylglyoxylate

Ethyl 2-diphenylmethylaminothiazol-4-ylglyoxylate

Cat. No. B8298913
M. Wt: 366.4 g/mol
InChI Key: QKVZNVRJXOWIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

Following a procedure similar to that described in Preparation 53, the desired compound was prepared from 10.1 g of 2-aminothiazol-4-ylglyoxylate, 10.0 g of diphenylmethyl chloride, 10 ml of triethylamine, 10 ml of dimethylformamide and 1.0 g of potassium iodide. The resulting product was a yellow powder having the following physical properties.
Name
2-aminothiazol-4-ylglyoxylate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=[O:11])[C:8]([O-:10])=[O:9])[N:6]=1.[C:12]1([CH:18](Cl)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:26](N(CC)CC)[CH3:27].[I-].[K+]>CN(C)C=O>[C:12]1([CH:18]([NH:1][C:2]2[S:3][CH:4]=[C:5]([C:7](=[O:11])[C:8]([O:10][CH2:26][CH3:27])=[O:9])[N:6]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
2-aminothiazol-4-ylglyoxylate
Quantity
10.1 g
Type
reactant
Smiles
NC=1SC=C(N1)C(C(=O)[O-])=O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Preparation 53

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)NC=1SC=C(N1)C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.